molecular formula C5H9Br2N3 B13004185 2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazoledihydrobromide

2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazoledihydrobromide

Cat. No.: B13004185
M. Wt: 270.95 g/mol
InChI Key: WVADRQKFNODJKT-UHFFFAOYSA-N
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Description

2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazoledihydrobromide is a chemical compound with the molecular formula C5H9Br2N3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two adjacent nitrogen atoms in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazoledihydrobromide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles. This intermediate is then reacted with propargylamine to yield N-propargylenaminones. Finally, intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) produces the desired pyrazole derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazoledihydrobromide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, where the bromide ions are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the compound with hydrogenated bonds.

    Substitution: Substituted pyrazole derivatives with various functional groups replacing the bromide ions.

Scientific Research Applications

2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazoledihydrobromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazoledihydrobromide involves its interaction with specific molecular targets. For instance, it has been identified as a full agonist of the human GPR119 receptor, which is involved in glucose homeostasis and insulin secretion . The compound’s structure allows it to bind to the receptor and activate downstream signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole: A closely related compound with similar structural features.

    Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate: Another pyrazole derivative with different substituents.

    1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine hydrochloride: A compound with a similar core structure but different functional groups.

Uniqueness

2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazoledihydrobromide is unique due to its specific bromide substituents, which confer distinct chemical reactivity and biological activity. Its ability to act as a full agonist for the GPR119 receptor sets it apart from other similar compounds, making it a valuable molecule for research in diabetes and metabolic disorders .

Properties

Molecular Formula

C5H9Br2N3

Molecular Weight

270.95 g/mol

IUPAC Name

1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole;dihydrobromide

InChI

InChI=1S/C5H7N3.2BrH/c1-4-2-7-8-5(4)3-6-1;;/h2,6H,1,3H2,(H,7,8);2*1H

InChI Key

WVADRQKFNODJKT-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CN1)NN=C2.Br.Br

Origin of Product

United States

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